4-Chloro-3-fluoro-2-methoxybenzaldehyde
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Overview
Description
4-Chloro-3-fluoro-2-methoxybenzaldehyde is an organic compound with the molecular formula C8H6ClFO2 and a molecular weight of 188.59 g/mol . It is a benzaldehyde derivative, characterized by the presence of chloro, fluoro, and methoxy substituents on the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-3-fluoro-2-methoxybenzaldehyde can be synthesized through several synthetic routes. One common method involves the electrophilic aromatic substitution reaction, where a suitable benzaldehyde precursor undergoes chlorination, fluorination, and methoxylation under controlled conditions . The reaction typically requires the use of catalysts and specific reagents to achieve the desired substitution pattern on the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and reagent concentrations, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-fluoro-2-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro, fluoro, and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: 4-Chloro-3-fluoro-2-methoxybenzoic acid.
Reduction: 4-Chloro-3-fluoro-2-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-3-fluoro-2-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.
Industry: The compound is used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 4-Chloro-3-fluoro-2-methoxybenzaldehyde depends on its specific application. In biochemical assays, it may act as an inhibitor or substrate for certain enzymes, affecting their activity and function. The molecular targets and pathways involved vary based on the context of its use .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-fluoro-3-methoxybenzaldehyde: Similar in structure but with different substitution patterns.
3-Chloro-4-methoxybenzaldehyde: Lacks the fluoro substituent.
3-Fluoro-2-methylbenzaldehyde: Contains a methyl group instead of a methoxy group.
Uniqueness
4-Chloro-3-fluoro-2-methoxybenzaldehyde is unique due to its specific combination of chloro, fluoro, and methoxy substituents, which confer distinct chemical properties and reactivity. This unique structure makes it valuable in various synthetic and research applications .
Properties
IUPAC Name |
4-chloro-3-fluoro-2-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c1-12-8-5(4-11)2-3-6(9)7(8)10/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTCARQGVGJMHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)Cl)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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